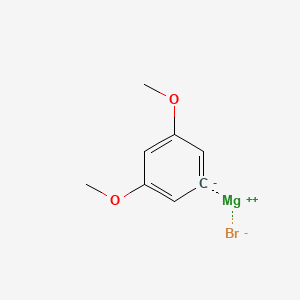

3,5-Dimethoxyphenylmagnesium bromide

Overview

Description

3,5-Dimethoxyphenylmagnesium bromide is an organometallic compound with the molecular formula C8H9BrMgO2 and a molecular weight of 241.36 g/mol . It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical reactions .

Preparation Methods

3,5-Dimethoxyphenylmagnesium bromide is synthesized through the reaction of 1-bromo-3,5-dimethoxybenzene with magnesium metal in the presence of anhydrous THF . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:

Temperature: The reaction is usually initiated at room temperature and then gradually heated to reflux.

Chemical Reactions Analysis

3,5-Dimethoxyphenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in coupling reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include:

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous THF is typically used as the solvent.

Temperature: Reactions are often carried out at low temperatures to control the reactivity of the Grignard reagent.

Scientific Research Applications

3,5-Dimethoxyphenylmagnesium bromide has several scientific research applications, including:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.

Medicinal Chemistry: It is employed in the synthesis of bioactive compounds and drug intermediates.

Mechanism of Action

The mechanism of action of 3,5-dimethoxyphenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles .

Comparison with Similar Compounds

3,5-Dimethoxyphenylmagnesium bromide can be compared with other Grignard reagents, such as:

Phenylmagnesium Bromide: Similar in reactivity but lacks the methoxy groups, which can influence the electronic properties of the compound.

3,4-Dimethoxyphenylmagnesium Bromide: Similar structure but with different substitution patterns on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and selectivity in chemical reactions .

Biological Activity

3,5-Dimethoxyphenylmagnesium bromide is a Grignard reagent with notable applications in organic synthesis. Its biological activity, while less explored, can be inferred from its chemical properties and related compounds. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound (CHBrMgO) is characterized by the presence of two methoxy groups on a phenyl ring, enhancing its reactivity in nucleophilic substitutions. The compound is typically prepared in an anhydrous environment due to its sensitivity to moisture.

1. Antioxidant Properties

Research indicates that compounds derived from 3,5-dimethoxyphenyl structures exhibit antioxidant properties. For instance, polyphenolic compounds synthesized using this reagent have shown significant radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .

2. Anticancer Activity

Some derivatives of this compound have been investigated for their potential anticancer properties. In particular, polyphenolic benzofurans synthesized from this reagent have demonstrated cytotoxic effects against various cancer cell lines, suggesting a pathway for therapeutic applications .

Case Study 1: Synthesis of Polyphenolic Compounds

A study focused on the synthesis of polyphenolic benzofurans using this compound highlighted its utility in creating complex structures with potential biological activities. The resulting compounds were evaluated for their antioxidant and anticancer properties, showing promising results in both areas .

Case Study 2: Flow Microreactor Synthesis

Another research utilized a flow microreactor system to synthesize derivatives of this compound. This method improved yields and allowed for rapid synthesis of compounds that were subsequently tested for biological activity. The study reported significant yields and highlighted the efficiency of the microreactor approach in producing biologically relevant materials .

Table 1: Biological Activities of Compounds Derived from this compound

Properties

IUPAC Name |

magnesium;1,3-dimethoxybenzene-5-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAWZPHAFPKVJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C[C-]=C1)OC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.